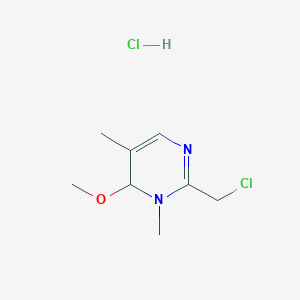

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride

Description

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride (CAS: 86004-75-3) is a heterocyclic compound with a pyrimidine backbone containing two nitrogen atoms in its six-membered ring. Its molecular formula is C₈H₁₄Cl₂N₂O, with a molecular weight of 225.12 g/mol . The substituents include a chloromethyl group at the 2-position, methyl groups at the 3- and 5-positions, and a methoxy group at the 4-position.

Properties

Molecular Formula |

C8H14Cl2N2O |

|---|---|

Molecular Weight |

225.11 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride |

InChI |

InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H |

InChI Key |

VPQWJSUNSYLMGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N(C1OC)C)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Triphosgene-Mediated Chlorination of 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine

One industrially advantageous method involves the chlorination of 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine using triphosgene as the chlorinating agent in toluene solvent, followed by treatment with methanol and isolation of the hydrochloride salt.

- Dissolve 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine in toluene at 20-30% mass concentration.

- Add a 40-50% mass concentration toluene solution of triphosgene dropwise at 0 to 10 °C, maintaining a molar ratio of 1:0.35–0.37 (substrate:triphosgene).

- Monitor reaction progress by high performance liquid chromatography (HPLC).

- Upon completion, add methanol dropwise in a molar ratio of 1:0.10–0.25 (substrate:methanol).

- Remove acidic gases under reduced pressure.

- Centrifuge and dry the reaction mixture to obtain 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.

- High product purity (>99.8% by HPLC).

- High yield (~97.7–97.8%).

- Reduced generation of hazardous sulfur-containing gases compared to traditional chlorinating agents.

- Simplified operation with fewer waste products.

Representative Experimental Data:

| Parameter | Example 2 | Example 3 |

|---|---|---|

| Toluene volume (mL) | 277 | 215 |

| 2-(Hydroxymethyl) substrate (g, mmol) | 80.0 g, 480 mmol | 80.0 g, 480 mmol |

| Triphosgene (g, mmol) | 51.3 g, 172 mmol | 52.8 g, 178 mmol |

| Reaction temperature (°C) | 5 | 0 |

| Methanol (g, mmol) | 3.1 g, 96 mmol | 3.8 g, 120 mmol |

| Reaction time (h) | 3 + 1 (post methanol addition) | 3 + 1 (post methanol addition) |

| Product purity (%) | 99.83 | 99.88 |

| Product yield (%) | 97.79 | 97.70 |

Preparation via Diazotization and Thionyl Chloride Chlorination

Another method involves a multi-step synthesis starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, proceeding through catalytic hydrogenation, diazotization, and chlorination:

Catalytic Hydrogenation: 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is hydrogenated to 3,5-dimethyl-4-methoxypyridine-2-methanamine.

Diazotization: The amine is reacted with sodium nitrite in an aqueous acidic solution (preferably glacial acetic acid) at -5 to 10 °C to yield 3,5-dimethyl-4-methoxypyridine-2-methanol.

Chlorination: The resulting alcohol is treated with thionyl chloride to form 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine.

- Acidic aqueous medium with mineral or acetic acid, water:acid ratio ~9:1 to 1:1.

- Diazotization temperature: -20 to 50 °C (preferably -5 to 10 °C).

- Extraction of product into organic solvent (e.g., methylene chloride), drying, and purification by distillation.

- Allows preparation from readily available pyridine derivatives.

- Well-established reaction steps with controllable conditions.

- Multi-step process with intermediate isolations.

- Use of thionyl chloride generates hazardous gases (SO2, HCl).

- Requires careful temperature and pH control.

Direct Chlorination of 4-Methoxy-3,5-dimethylpyridinemethanol Using Thionyl Chloride

A more straightforward approach involves direct chlorination of 4-methoxy-3,5-dimethylpyridinemethanol with thionyl chloride in dichloromethane under inert atmosphere:

- Dissolve 4-methoxy-3,5-dimethylpyridinemethanol in dichloromethane.

- Add thionyl chloride solution dropwise at room temperature under argon.

- Stir for 30 minutes post addition.

- Remove solvent under reduced pressure.

- Suspend residue in hexanes, filter, wash and air dry to obtain the hydrochloride salt.

- Quantitative yield (100%) reported.

- Product obtained as a white solid.

Reaction Conditions Summary:

| Reagent | Amount |

|---|---|

| 4-Methoxy-3,5-dimethylpyridinemethanol | 25.1 g (0.15 mol) |

| Thionyl chloride | 18.8 g (0.158 mol) |

| Solvent (dichloromethane) | 400 mL + 100 mL (for SOCl2) |

Source: ChemicalBook synthesis summary (2016)

Comparative Analysis of Preparation Methods

| Aspect | Triphosgene Method (Patent CN103232389A) | Diazotization + Thionyl Chloride (Patent EP0369208A1) | Direct Thionyl Chloride Chlorination (ChemicalBook) |

|---|---|---|---|

| Starting Material | 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | 4-Methoxy-3,5-dimethylpyridinemethanol |

| Chlorinating Agent | Triphosgene | Thionyl chloride | Thionyl chloride |

| Solvent | Toluene | Aqueous acidic solution, organic solvents | Dichloromethane |

| Reaction Temperature | 0–10 °C | -5 to 10 °C (diazotization), room temp (chlorination) | Room temperature |

| Yield (%) | ~97.7–97.8 | Not explicitly stated | 100% |

| Purity (%) | >99.8 (HPLC) | Not explicitly stated | Not explicitly stated |

| By-products / Waste | Minimal acidic gases, less hazardous | SO2 and HCl gases from thionyl chloride | SO2 and HCl gases |

| Operational Complexity | Moderate, single-step chlorination | Multi-step, requires intermediate isolation | Simple, direct chlorination |

| Industrial Applicability | High due to reduced hazardous waste | Established but less environmentally friendly | Suitable for lab scale |

Summary of Research Outcomes

- The triphosgene method offers a superior industrial route with high yield, high purity, and reduced environmental impact due to minimized hazardous gas emission.

- The diazotization method provides a synthetic route from nitrile precursors but involves multiple steps and generates more waste.

- Direct chlorination with thionyl chloride is straightforward and yields pure product but involves handling toxic gases.

- High-performance liquid chromatography (HPLC) is the preferred analytical method for monitoring reaction progress and confirming product purity.

- Reaction parameters such as temperature, molar ratios, and solvent choice critically influence yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution due to its electrophilic nature, enabling diverse functionalizations:

Mechanism :

-

The chlorine atom acts as a leaving group, facilitating attack by nucleophiles (e.g., amines, thiols, or alkoxides).

-

Reaction proceeds via an SN2 pathway, favored by the steric accessibility of the chloromethyl group.

Key Applications :

-

Pharmaceutical Synthesis : Reacts with sulfhydryl (-SH) groups to form thioether linkages, critical in synthesizing proton pump inhibitors like omeprazole .

-

Agrochemicals : Alkylation of amines or alcohols generates derivatives used in pesticides and herbicides .

Example Reaction :

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation:

Mechanism :

-

Oxidative addition of the C-Cl bond to a Pd(0) catalyst.

-

Transmetalation with organometallic reagents (e.g., Grignard or organoboranes).

-

Reductive elimination forms the desired coupled product.

Key Applications :

-

Heterocyclic Expansion : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties .

-

Bioconjugation : Forms stable linkages for tagged compounds in biochemical assays .

Example Reaction :

| Catalyst System | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biphenyl-pyrimidine hybrid | 72% |

Alkylation and Quaternization

The chloromethyl group facilitates alkylation of nitrogenous bases, forming quaternary ammonium salts:

Mechanism :

-

Nucleophilic attack by tertiary amines on the chloromethyl carbon.

-

Formation of a positively charged quaternary ammonium center.

Key Applications :

-

Ionic Liquids : Enhances solubility and stability in green chemistry applications .

-

Antimicrobial Agents : Quaternary salts exhibit biocidal activity .

Example Reaction :

| Conditions | Amine | Product | Yield | Application |

|---|---|---|---|---|

| Acetonitrile, 60°C, 8h | Trimethylamine | Pyrimidinium quaternary salt | 90% | Ionic liquid precursor |

Hydrolysis and Oxidation

Controlled hydrolysis converts the chloromethyl group to hydroxymethyl or aldehyde functionalities:

Mechanism :

-

Hydrolysis in aqueous base yields hydroxymethyl derivatives.

-

Further oxidation with agents like KMnO₄ generates aldehyde groups.

Key Applications :

-

Polymer Chemistry : Aldehyde-functionalized pyrimidines act as crosslinkers.

-

Drug Metabolites : Hydroxymethyl derivatives are intermediates in detoxification pathways .

Example Reaction :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 1M NaOH, 25°C, 24h | 2-(Hydroxymethyl)pyrimidine | 65% | Aqueous hydrolysis |

| KMnO₄, H₂SO₄, 0°C, 2h | 2-Formylpyrimidine | 58% | Oxidative conditions |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) and other pharmaceutical agents. Its derivatives, such as omeprazole and esomeprazole, are widely used in the treatment of gastrointestinal disorders due to their ability to inhibit gastric acid secretion effectively .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. In vitro studies have shown that certain pyrimidine derivatives can significantly suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that substituents on the pyrimidine ring enhance its anti-inflammatory potency .

Organic Synthesis

Synthesis of Derivatives

The compound is utilized in organic synthesis to produce various derivatives that possess biological activity. For instance, it can react with sulfhydryl, amino, and phenolic reagents to yield compounds with diverse pharmacological properties . The synthetic pathways often involve straightforward methods that yield high purity and yield of the desired products .

Antibacterial and Anticancer Activities

Recent studies have explored the antibacterial and anticancer potential of compounds derived from 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride. For example, some derivatives have shown effective activity against both Gram-positive and Gram-negative bacterial strains, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics . Additionally, anticancer assays indicate that certain derivatives exhibit cytotoxicity towards human cancer cell lines, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is often compared to chloromethyl-substituted pyridine derivatives, which share functional groups but differ in ring structure (pyridine has one nitrogen atom vs. pyrimidine’s two). Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituents |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine HCl | 86004-75-3 | C₈H₁₄Cl₂N₂O | 225.12 | Pyrimidine | 2-ClCH₂, 3,5-CH₃, 4-OCH₃ |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | C₉H₁₃Cl₂NO | 222.11 | Pyridine | 2-ClCH₂, 3,5-CH₃, 4-OCH₃ |

| 2-(Chloromethyl)pyridine HCl | 6959-47-3 | C₆H₆ClN·HCl | 164.03 | Pyridine | 2-ClCH₂ |

| 2-Chloromethyl-6-methylpyridine HCl | N/A | C₇H₈ClN·HCl | ~178.0 (estimated) | Pyridine | 2-ClCH₂, 6-CH₃ |

Key Observations:

Substituent Effects : Bulkier substituents (e.g., 3,5-dimethyl and 4-methoxy groups) in the pyrimidine compound may sterically hinder reactions at the chloromethyl site compared to simpler analogs like 2-(Chloromethyl)pyridine HCl .

Molecular Weight : The pyrimidine derivative has a higher molecular weight (225.12 vs. 164.03–222.11) due to additional methyl and methoxy groups .

Physicochemical Properties

- Solubility: Pyridine derivatives like 2-(Chloromethyl)pyridine HCl are freely soluble in water and methanol , but solubility data for the pyrimidine analog are unavailable .

Biological Activity

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 201.64 g/mol

- CAS Number : 86004-75-3

Antimicrobial Properties

Research indicates that 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.

- Case Study : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

- Research Findings : A study reported IC50 values for COX-2 inhibition at 0.04 ± 0.02 µmol, comparable to standard anti-inflammatory drugs like celecoxib . This suggests significant potential for treating inflammatory conditions.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. It appears to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Experimental Data : In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types .

Structure-Activity Relationships (SAR)

The biological activity of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride can be influenced by its structural features. Modifications at specific positions on the pyrimidine ring have been shown to enhance or diminish its biological efficacy.

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Increased COX-2 inhibition |

| Position 4 | Enhanced antimicrobial activity |

| Position 5 | Improved anticancer potency |

The proposed mechanism of action for the biological activities of this compound involves:

- Inhibition of Enzymatic Activity : By targeting COX enzymes and other key proteins involved in inflammation and cancer progression.

- Disruption of Cellular Processes : Inducing apoptosis via modulation of mitochondrial pathways and caspase activation.

- Interference with Nucleic Acid Synthesis : Affecting DNA replication and transcription in microbial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step routes starting from pyridine derivatives. For example, a five-step synthesis begins with 2,3,5-trimethylpyridine, involving N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation. Critical parameters include reaction temperature (e.g., 80°C for substitution steps), pH control during hydrolysis (e.g., pH 8), and use of catalysts like sodium hydroxide . Yield optimization requires careful stoichiometric balancing and purification via recrystallization or column chromatography.

Q. How should researchers characterize the compound to confirm structural integrity and purity?

- Methodological Answer : Characterization involves a combination of analytical techniques:

- 1H NMR to verify substituent positions (e.g., methoxy, chloromethyl groups).

- FT-IR to identify functional groups (C-Cl stretch at ~600–800 cm⁻¹).

- HPLC for purity assessment (>97% as per pharmacopeial standards).

- Elemental analysis to validate molecular formula (C₈H₁₄Cl₂N₂O) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in a well-sealed container at room temperature, protected from light and moisture. Purity degradation (<97%) can occur due to hygroscopicity or thermal decomposition; periodic re-analysis via HPLC is recommended .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and what strategies optimize derivatization?

- Methodological Answer : The chloromethyl group acts as a leaving group, enabling reactions with nucleophiles (e.g., thiols, amines). For example, sodium methoxide-mediated reactions with 1-(4-chlorophenyl)imidazole-2-thione yield methylsulphinyl derivatives. Steric hindrance from adjacent methyl groups may slow reactivity; using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) enhances reaction rates .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–90%) across studies?

- Methodological Answer : Systematic investigation should compare variables:

- Catalyst type : Sodium hydroxide vs. alternative bases.

- Solvent polarity : Water vs. acetic anhydride.

- Reaction time : 1.5–3 hours for critical steps.

Design of Experiments (DoE) approaches can identify dominant factors, while kinetic studies (e.g., monitoring by TLC) clarify rate-limiting steps .

Q. What mechanistic insights govern the compound’s stability under acidic or basic conditions?

- Methodological Answer : The pyrimidine ring is susceptible to hydrolysis under strong acidic/basic conditions. Stability studies (pH 1–14, 25–60°C) monitored via HPLC reveal degradation pathways:

- Acidic conditions: Cleavage of the methoxy group.

- Basic conditions: Nucleophilic attack on the chloromethyl group.

Buffered solutions (pH 6–8) are optimal for long-term stability .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate structural features impacting biological activity?

- Methodological Answer : Single-crystal X-ray diffraction reveals conformational details (e.g., dihedral angles between pyrimidine and substituents). Such data correlate with interactions in biological targets (e.g., enzyme active sites). For example, crystal structures of methylsulphinyl derivatives highlight steric effects influencing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.